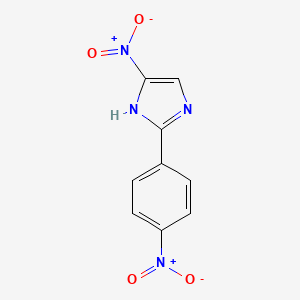

Imidazole, 2-(4-nitrophenyl)-4-nitro-

Description

Contextual Significance of the Imidazole (B134444) Heterocycle

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. niscpr.res.innih.gov This structural motif is of paramount importance in chemistry and biology, appearing in a vast array of naturally occurring and synthetic molecules. niscpr.res.innih.gov It forms the core of the essential amino acid histidine and is a key component of purines, which are fundamental building blocks of nucleic acids like DNA. niscpr.res.in The presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom imparts amphoteric properties to the imidazole ring, allowing it to act as both a proton donor and acceptor. nih.gov

This dual electronic nature, coupled with its aromaticity, allows the imidazole moiety to participate in a variety of chemical interactions, including hydrogen bonding and coordination with metal ions. These characteristics are crucial for its role in enzyme catalysis and as a versatile ligand in coordination chemistry. In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. nih.gov Consequently, imidazole derivatives are found in numerous pharmaceuticals with diverse therapeutic applications, including antifungal, anti-inflammatory, and anticancer agents. clinmedkaz.orgrjptonline.org The incorporation of an imidazole ring can also enhance the pharmacokinetic properties of drug candidates, such as their solubility and bioavailability. niscpr.res.in

Importance of Nitrophenyl Functionalization in Organic Synthesis

The nitrophenyl group is a common and highly significant functional group in organic synthesis. Nitroaromatic compounds, including those with a nitrophenyl moiety, are crucial intermediates in the production of a wide range of industrially important chemicals, such as dyes, agrochemicals, and pharmaceuticals. nih.gov The strong electron-withdrawing nature of the nitro group (-NO2) significantly influences the electronic properties of the aromatic ring to which it is attached. This deactivation of the ring towards electrophilic substitution and activation towards nucleophilic aromatic substitution provides a powerful tool for synthetic chemists to control the regioselectivity of reactions.

Furthermore, the nitro group itself is a versatile functional handle that can be transformed into a variety of other functional groups. nih.gov One of the most common and synthetically useful transformations is the reduction of the nitro group to an amino group (-NH2). This conversion is a key step in the synthesis of anilines, which are precursors to a vast number of dyes, polymers, and pharmaceuticals. The nitro group can also participate in various coupling reactions and can be used to modulate the biological activity of a molecule. In medicinal chemistry, the strategic placement of a nitro group can enhance the therapeutic efficacy of a drug or act as a key pharmacophore. nih.gov

Research Landscape of 2-(4-nitrophenyl)-4-nitroimidazole and Related Systems

While specific research focusing exclusively on "Imidazole, 2-(4-nitrophenyl)-4-nitro-" is limited in publicly available literature, the broader landscape of nitro-substituted phenylimidazoles is an active area of investigation. The synthesis of such compounds is typically achieved through the nitration of a pre-formed phenylimidazole core. For instance, the nitration of 2-phenylimidazole (B1217362) with a mixture of nitric and sulfuric acid can yield a mixture of isomers, including 2-(p-nitrophenyl)-4(5)-nitroimidazole. google.com The precise control of reaction conditions is crucial to achieve the desired regiochemistry.

The interest in dinitro-substituted imidazoles stems from their potential applications in various fields. Nitroimidazoles, as a class, are well-known for their biological activities. niscpr.res.in Depending on the position of the nitro group(s), these compounds can exhibit a range of effects. For example, 5-nitroimidazoles are a well-established class of antibacterial and antiprotozoal agents. jocpr.com Other nitroimidazole derivatives have been investigated as radiosensitizers for cancer therapy, leveraging the hypoxic environment of tumors to activate the cytotoxic properties of the molecule. niscpr.res.in The presence of two nitro groups, as in "Imidazole, 2-(4-nitrophenyl)-4-nitro-," is expected to significantly impact its electronic properties and, consequently, its reactivity and biological activity. Research into related dinitroimidazole systems explores their potential as high-energy materials and as precursors for further chemical modifications. arkat-usa.orgresearchgate.net

The study of dinitrophenyl imidazoles and related systems continues to be a fertile ground for discovery, with the potential to yield novel compounds with unique chemical properties and valuable biological activities. Further research into the specific synthesis, characterization, and application of "Imidazole, 2-(4-nitrophenyl)-4-nitro-" would be a valuable contribution to this field.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4205-17-8 |

|---|---|

Molecular Formula |

C9H6N4O4 |

Molecular Weight |

234.17 g/mol |

IUPAC Name |

5-nitro-2-(4-nitrophenyl)-1H-imidazole |

InChI |

InChI=1S/C9H6N4O4/c14-12(15)7-3-1-6(2-4-7)9-10-5-8(11-9)13(16)17/h1-5H,(H,10,11) |

InChI Key |

AKBWSCCZQFYAFH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NC=C(N2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(N2)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

4205-17-8 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Preparation of 2 4 Nitrophenyl 4 Nitroimidazole

Established Synthetic Routes to Nitrophenyl-Substituted Imidazoles

The formation of the core nitrophenyl-imidazole structure relies on foundational organic reactions, including condensation to form the heterocyclic ring and electrophilic substitution to introduce the nitro functionalities.

The creation of the imidazole (B134444) ring is a cornerstone of heterocyclic chemistry, with several named reactions providing pathways to substituted imidazoles. The Radziszewski synthesis, for instance, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to produce a 2,4,5-trisubstituted imidazole. wikipedia.orgderpharmachemica.com In a hypothetical synthesis of the target scaffold, 4-nitrobenzaldehyde (B150856) could serve as the aldehyde component in such a reaction.

Modern variations of condensation reactions offer alternative routes. A catalyst-free [3+2] cyclization between vinyl azides and amidines has been demonstrated for the synthesis of 2,4-disubstituted imidazoles. acs.org For example, reacting a suitable vinyl azide (B81097) with 4-nitrobenzamidine (B1620405) could directly install the 2-(4-nitrophenyl) moiety. acs.org The van Leusen imidazole synthesis is another versatile multi-component reaction (MCR) that combines an aldehyde, an amine, and a p-toluenesulfonylmethyl isocyanide (TosMIC) reagent to form the imidazole ring. mdpi.comorganic-chemistry.org These MCR approaches are valued for their efficiency in building molecular complexity from simple starting materials in a single step. researchgate.net

| Reaction Name | Reactants | Product Type | Reference |

|---|---|---|---|

| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted Imidazoles | wikipedia.orgderpharmachemica.com |

| Synthesis from α-Haloketones | α-Haloketone, Amidine | 2,4- or 2,5-Disubstituted Imidazoles | derpharmachemica.com |

| [3+2] Cyclization | Vinyl Azide, Amidine | 2,4-Disubstituted Imidazoles | acs.org |

| Van Leusen Synthesis | Aldehyde, Amine, TosMIC | 1,4,5-Trisubstituted or 1,4-/4,5-Disubstituted Imidazoles | mdpi.comorganic-chemistry.org |

Direct nitration of a pre-formed 2-phenylimidazole (B1217362) ring is a more direct approach to synthesizing the target compound. This process typically occurs in a stepwise manner. The first step involves the nitration of the imidazole ring itself. Imidazoles lacking a substituent on the nitrogen atom are readily nitrated with mixed acids (a combination of nitric acid and sulfuric acid). semanticscholar.org The nitration of 2-phenylimidazole with nitronium fluoborate in chloroform (B151607) can yield 2-phenyl-4-nitroimidazole. google.com

The second step is the nitration of the pendant phenyl ring. The presence of the first nitro group on the imidazole ring deactivates it towards further electrophilic attack, making the phenyl ring the more likely site for subsequent nitration under harsher conditions. A process using 2-phenylimidazole in a nitrating mixture of nitric acid and oleum (B3057394) (sulfuric acid with excess SO₃) at elevated temperatures has been shown to produce a mixture of isomers, with 2-(p-nitrophenyl)-4(5)-nitroimidazole being a major product. google.com

The regioselectivity of nitration is a critical factor. Direct nitration of N-substituted imidazoles is often more challenging and can lead to a mixture of 4-nitro and 5-nitro isomers. semanticscholar.org The nitration of imidazole itself with a mixture of 98% HNO₃ and 98% H₂SO₄ typically yields 4,5-dinitroimidazole. icm.edu.pl Achieving the specific 2,4-dinitro substitution pattern of the target compound requires careful control over the reaction conditions to manage the electronic effects of the existing substituents.

| Starting Material | Nitrating Agent/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 2-Phenylimidazole | Nitronium fluoborate, Chloroform | 2-Phenyl-4-nitroimidazole | google.com |

| 2-Phenylimidazole | Nitric Acid (≥90%), Oleum (≥30%), 90°C | 2-(p-nitrophenyl)-4(5)-nitroimidazole | google.com |

| 1-Methylimidazole | Conc. Nitric Acid, Trifluoroacetic anhydride, 0-5°C | Mixture of 1-methyl-4-nitroimidazole (B145534) and 1-methyl-5-nitroimidazole | semanticscholar.org |

| Imidazole | 98% HNO₃, 98% H₂SO₄ | 4,5-Dinitroimidazole | icm.edu.pl |

Derivatization and Functionalization of the Imidazole Core

An alternative synthetic logic involves starting with a simpler nitroimidazole and introducing additional complexity through derivatization. This allows for the synthesis of a variety of analogs from a common intermediate.

The electron-withdrawing nature of the nitro group makes the imidazole ring susceptible to nucleophilic attack. Research has shown that the nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. acs.orgacs.org This reactivity is particularly noted in 5-nitroimidazoles, which react with thiols to displace the nitro group. nih.gov The proposed mechanism involves the direct addition of the nucleophile to the nitroimidazole to form a Meisenheimer-type complex, which then eliminates nitrous acid to restore aromaticity. nih.gov In addition to standard SNAr, nitroimidazole anions have been shown to participate in radical-nucleophilic substitution (SRN1) reactions with specific substrates like halogeno-nitroalkanes. rsc.org

The unsubstituted nitrogen atom of the imidazole ring is a common site for functionalization via alkylation or arylation.

Alkylation: The N-alkylation of nitroimidazoles is highly sensitive to reaction conditions, which can dictate the regiochemical outcome. In the case of 4(5)-nitroimidazole, which exists as a tautomeric mixture, alkylation can occur at either of the ring nitrogens. Studies have shown that alkylation with reactive agents like benzyl (B1604629) chloride in acidic media at lower temperatures (75 °C) predominantly yields the 1-alkyl-5-nitro isomer, while higher temperatures (140 °C) favor the formation of the thermodynamically more stable 1-alkyl-4-nitro isomer. rsc.org Under alkaline conditions, using a base like K₂CO₃ in acetonitrile, alkylation of 4-nitroimidazole (B12731) favors the N-1 position, leading to 1-alkyl-4-nitroimidazoles in good yields.

Arylation: Introducing aryl groups onto the imidazole core can be achieved through modern cross-coupling reactions. A notable method is the palladium- or nickel-catalyzed C-H arylation of 4-nitroimidazole derivatives. acs.org In this reaction, the nitro group acts as a directing group, influencing the regioselectivity of the arylation. acs.org Another catalytic system employing a hybrid Cu₂O/Pd–Fe₃O₄ nanocatalyst has also been developed for the C-H arylation of 4-nitroimidazoles with aryl iodides. nih.govresearchgate.net These methods provide powerful tools for creating C-C bonds directly on the nitroimidazole scaffold.

Multi-component reactions (MCRs) are highly efficient for generating diverse molecular structures from simple building blocks in a single synthetic operation. researchgate.net The Debus–Radziszewski synthesis is a classic three-component reaction that combines a 1,2-diketone, an aldehyde, and ammonia or a primary amine to form the imidazole ring. wikipedia.org By systematically varying each component, a library of differently substituted imidazoles can be created. For example, using 4-nitrobenzaldehyde as the aldehyde component would directly incorporate the desired nitrophenyl group into the final imidazole architecture. wikipedia.org Modern MCRs, often utilizing catalysts like HBF₄–SiO₂, can produce highly substituted imidazoles, including 1,2,4,5-tetrasubstituted derivatives, through four-component reactions involving a 1,2-diketone, an aldehyde, an amine, and an ammonium (B1175870) salt. rsc.org

Novel and Green Synthetic Methodologies

Recent advancements in synthetic organic chemistry have led to the exploration of alternative energy sources and catalytic systems to promote cleaner and more efficient reactions. Methodologies such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of eco-friendly catalysts are at the forefront of green chemistry. While specific literature on the green synthesis of 2-(4-nitrophenyl)-4-nitroimidazole is limited, the principles and successful applications of these methods to structurally similar compounds provide a strong basis for their adaptation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. ias.ac.in The mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating.

A notable example is the microwave-assisted synthesis of 2-nitro-4-(4-nitrophenyl)-1H-imidazole, a close structural analog of the target compound. In one study, the reaction of 2-aminoimidazole with sodium nitrite (B80452) was catalyzed by an iron-rich kaolinite (B1170537) natural clay under microwave irradiation (150W, 100 °C). jocpr.com This method provides a one-pot, single-step protocol that avoids the use of strong acids like sulfuric acid, which are common in traditional methods. jocpr.com The reaction proceeds efficiently in dry conditions, further enhancing its green credentials by minimizing solvent waste. jocpr.com

Another relevant microwave-promoted synthesis is the one-pot, solvent-free preparation of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. rasayanjournal.co.in This reaction, involving the condensation of benzil, 4-nitrobenzaldehyde, and ammonium acetate, was efficiently catalyzed by glyoxylic acid under microwave irradiation, achieving a high yield in a matter of minutes. rasayanjournal.co.in The solvent-free nature of this procedure significantly reduces the environmental impact and simplifies product isolation. rasayanjournal.co.in

The following table summarizes the conditions and outcomes of microwave-assisted synthesis for related imidazole derivatives, illustrating the potential for applying this technology to the synthesis of 2-(4-nitrophenyl)-4-nitroimidazole.

| Product | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| 2-Nitro-4-(4-nitrophenyl)-1H-imidazole | 2-Amino-4-(4-nitrophenyl)-1H-imidazole, NaNO₂ | Kaolinite clay, Microwave (150W, 100°C), Solvent-free | Not Specified | 90 | jocpr.com |

| 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | Benzil, 4-Nitrobenzaldehyde, Ammonium Acetate | Glyoxylic acid, Microwave, Solvent-free | 2 min | 97 | rasayanjournal.co.in |

| This table presents data for the synthesis of structurally related compounds to illustrate the efficiency of microwave-assisted methodologies. |

Ultrasound-Promoted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. aurigeneservices.com Ultrasound-assisted syntheses are often characterized by shorter reaction times, milder conditions, and improved yields. aurigeneservices.comnih.gov

The synthesis of various heterocyclic compounds, including imidazoles and triazoles, has been successfully achieved using ultrasound irradiation. nih.govnih.govworldwidejournals.com For instance, the synthesis of 1,5-disubstituted tetrazoles, another class of nitrogen-containing heterocycles, has been efficiently conducted via Ugi-azide multicomponent reactions under ultrasound irradiation, offering good yields in reduced time frames. mdpi.com Similarly, the ligand-free copper-catalyzed coupling-cyclization to form indole (B1671886) derivatives has been significantly accelerated by ultrasound, highlighting the broad applicability of this technique. aurigeneservices.com

While a specific protocol for the ultrasound-assisted synthesis of 2-(4-nitrophenyl)-4-nitroimidazole has not been detailed in the reviewed literature, the successful application of sonochemistry to related structures suggests its high potential. A hypothetical approach could involve the sonication of appropriate precursors, potentially in an aqueous medium or with a recyclable catalyst, to drive the reaction efficiently and under mild conditions. nih.gov

| Methodology | General Advantages | Potential Application to Target Compound | Reference |

| Ultrasound-Assisted Synthesis | Shorter reaction times, Milder conditions, Improved yields, Energy efficiency | Promotion of condensation and cyclization steps in the synthesis of the imidazole ring. | nih.govworldwidejournals.com |

| This table outlines the general benefits of ultrasound-assisted synthesis and its prospective application. |

Green Catalytic Approaches

The development of novel, reusable, and non-toxic catalysts is a cornerstone of green chemistry. In the context of imidazole synthesis, various green catalysts have been explored to replace hazardous and corrosive traditional catalysts. These include natural clays, solid-supported reagents, and metal nanoparticles. jocpr.comnih.gov

A catalyst-free approach for the reaction of nitroimidazoles with carbon nucleophiles in water represents a highly green methodology. rsc.org This method relies on the nucleophilic displacement of a nitro group and demonstrates the potential for forming carbon-carbon bonds in an aqueous medium without the need for a catalyst, which is highly desirable for minimizing waste and environmental impact. rsc.org

The synthesis of other nitroaromatic compounds has also benefited from green catalysts. For example, the reduction of nitrophenols, a related class of compounds, has been efficiently catalyzed by copper, silver, and gold nanoparticles deposited on porous supports. nih.gov Such catalytic systems often exhibit high activity and can be recycled, adding to the economic and environmental viability of the process.

The application of these green catalytic principles to the synthesis of 2-(4-nitrophenyl)-4-nitroimidazole could involve a multi-component reaction catalyzed by a recyclable solid acid or a metal-organic framework, or potentially a catalyst-free reaction in an environmentally benign solvent like water.

Reaction Mechanisms and Chemical Transformations of 2 4 Nitrophenyl 4 Nitroimidazole

Mechanistic Studies of Nitro Group Reactivity

The pronounced electron-withdrawing nature of the nitro groups is central to the reactivity of 2-(4-nitrophenyl)-4-nitroimidazole. These groups activate the molecule for reductive processes and nucleophilic substitution reactions.

The reduction of nitroaromatic compounds is a critical transformation, often proceeding through single-electron transfer steps to generate reactive intermediates. In the case of nitroimidazoles, reduction can be initiated both chemically and enzymatically. The reduction process typically involves the formation of a nitro radical anion as the initial reactive species.

Studies on various nitroimidazoles show that their reduction rates are directly correlated with their one-electron reduction potentials (E⁷(1)); a higher potential leads to a faster reduction rate. nih.gov For instance, the enzyme hydrogenase 1 from Clostridium pasteurianum can rapidly reduce 2-, 4-, and 5-nitroimidazoles when coupled with electron carriers like ferredoxin or flavins. nih.gov This enzymatic reduction proceeds via an electron carrier-coupled mechanism, highlighting the biological relevance of this transformation. nih.gov

The chemical reduction of 2-nitroimidazoles has been shown to consume three electrons per molecule, suggesting a complex process that may involve radical disproportionation or dimerization steps. nih.gov This reductive fragmentation leads to the cleavage of the imidazole (B134444) ring, producing smaller molecules. Identified products from the fragmentation of reduced 2-nitroimidazoles include glyoxal, various amines, and other unidentified carbonyl compounds. nih.gov The formation of these products indicates extensive cleavage of the imidazole ring structure following the initial reduction of the nitro group. nih.gov Given that 2-(4-nitrophenyl)-4-nitroimidazole contains two nitro groups, its reduction is expected to be even more complex, potentially involving sequential or simultaneous reduction events at both sites, leading to a cascade of reactive intermediates and fragmentation products.

Table 1: Products from Reductive Fragmentation of 2-Nitroimidazoles

| Product Class | Specific Examples | Yield Range | Source |

| Carbonyl Compounds | Glyoxal | 9-23% | nih.gov |

| Amines | 1-amino-3-methoxypropan-2-ol (from misonidazole) | - | nih.gov |

The nitro groups of 2-(4-nitrophenyl)-4-nitroimidazole strongly activate the aromatic rings for nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing nitrogen atoms in the imidazole ring, combined with the C4-nitro group, polarizes the ring and makes the carbon atom bonded to the nitro group highly electrophilic. nih.gov This electronic arrangement facilitates the displacement of the nitro group by a nucleophile.

Research on other nitroimidazoles has demonstrated that the nitro group can be a very effective leaving group, sometimes superior to halogens, particularly when the aromatic nucleus is activated by multiple electron-withdrawing groups. nih.gov The reaction can proceed without a catalyst, even using a green solvent like water. nih.govrsc.org In aqueous media, two potential mechanisms have been proposed. One pathway involves the protonation of the nitro group's oxygen atom by an enolized active methylene (B1212753), which makes the nitro group a highly labile leaving group and activates the sp² carbon for nucleophilic attack. nih.gov An alternative pathway suggests that after the activation of the electrophilic carbon via protonation, water itself can act as the nucleophile to displace the nitro group. nih.gov

The general requirements for such a reaction are an electron-deficient aromatic ring and a suitable nucleophile. The nitro group plays a dual role: it activates the ring towards nucleophilic attack and can stabilize the intermediate Meisenheimer complex formed during the reaction. nih.gov For 2-(4-nitrophenyl)-4-nitroimidazole, both the C4-nitro group on the imidazole ring and the C4'-nitro group on the phenyl ring are potential sites for nucleophilic displacement, with the imidazole ring being particularly activated by the cumulative electron withdrawal of the ring nitrogens and the nitro substituent.

Radical Processes and Decomposition Pathways

Radical-initiated reactions are a significant aspect of nitroimidazole chemistry, leading to decomposition and the formation of various transient species. These processes can be triggered by external sources like hydroxyl radicals, photons, or low-energy electrons.

Hydroxyl radicals (•OH) are highly reactive species that can initiate the oxidative degradation of nitroimidazoles. Theoretical studies on the reaction between •OH and various nitroimidazoles, including 2-nitro-1H-imidazole, show that the reactions proceed rapidly with very low activation barriers (3-7 kcal/mol). yyu.edu.tr The primary mechanism is the addition of the hydroxyl radical to the double bonds of the imidazole ring. yyu.edu.trrsc.org

For imidazole itself, •OH addition is several orders of magnitude faster than hydrogen abstraction. rsc.org The kinetically most favorable process is the addition of the •OH radical to a carbon atom adjacent to a ring nitrogen. rsc.org In the case of 2-nitro-1H-imidazole, thermodynamic calculations indicate that the addition of the •OH radical to the C2 position results in the most stable radical product. yyu.edu.tr For 2-(4-nitrophenyl)-4-nitroimidazole, •OH attack can occur on both the imidazole and the p-nitrophenyl rings. The reaction with the p-nitrophenyl moiety is also known to be efficient, as seen in studies with p-nitrophenol, where •OH attack is a dominant degradation pathway. nih.gov The reaction likely proceeds via the formation of OH-adducts on both aromatic systems, which can then undergo further reactions leading to ring opening and fragmentation.

The absorption of light can induce the fragmentation of nitroimidazole compounds. Studies involving the photofragmentation of 4(5)-nitroimidazole, created by core ionization with X-rays, reveal significant decomposition pathways. nih.gov This process, which mimics the effects of medical X-rays, leads to the formation of a doubly ionized molecule that rapidly fragments. nih.gov A key finding from these studies is the production of nitric oxide (NO) and the nitrosonium cation (NO⁺), which are considered crucial radicals in the biological activity of nitroimidazoles. nih.gov

Low-energy electrons (0-8 eV) are highly effective at inducing the decomposition of nitroimidazoles through a process known as dissociative electron attachment (DEA). scispace.com In this process, the molecule captures a low-energy electron to form a transient negative ion, which then fragments. For 4-nitroimidazole (B12731), DEA is highly efficient, generating radicals at electron energies below 2 eV. scispace.com

When 2-nitroimidazole (B3424786) is subjected to electron ionization, a dominant fragmentation pathway is the release of a neutral nitric oxide (NO) radical. researchgate.net The decomposition of doubly ionized 4(5)-nitroimidazole, formed after core ionization and subsequent Auger decay, shows complex fragmentation patterns. nih.gov

Electron-induced dissociation (EID) and related techniques like electron transfer dissociation (ETD) are powerful mass spectrometry methods that provide insight into molecular structure by fragmenting gaseous ions. nih.govnih.gov In ETD, electron transfer to a multiply charged cation creates a radical cation that rapidly fragments, often at the N-Cα bond in peptides. nih.gov While the specific fragmentation of 2-(4-nitrophenyl)-4-nitroimidazole under EID is not detailed in the provided results, the principles from related nitroimidazoles can be applied. The primary events would involve electron capture by the nitro groups, leading to the facile cleavage of the C-NO₂ bonds to lose NO₂ or related fragments like O⁻ and NO⁻. Subsequent decomposition of the ring systems would follow, driven by the radical nature of the intermediates.

Table 2: Key Fragments from Electron-Induced Processes in Nitroimidazoles

| Precursor Molecule | Technique | Key Fragments/Processes | Source |

| 4-Nitroimidazole | Dissociative Electron Attachment (DEA) | Generates radicals at energies < 2 eV | scispace.com |

| 2-Nitroimidazole | Electron Ionization (EI) | Release of neutral NO radical | researchgate.net |

| 4(5)-Nitroimidazole (doubly ionized) | Photofragmentation (X-ray) | Production of NO and NO⁺ | nih.gov |

Electrophilic and Nucleophilic Additions to the Imidazole Ring

The reactivity of the imidazole ring in 2-(4-nitrophenyl)-4-nitroimidazole towards electrophilic and nucleophilic attack is significantly influenced by the presence of two strongly electron-withdrawing nitro groups. These groups decrease the electron density of the imidazole ring, which in turn governs its susceptibility to addition reactions.

The imidazole ring is inherently an electron-rich aromatic system, capable of undergoing electrophilic substitution. However, the presence of the 4-nitro group and the 2-(4-nitrophenyl) group drastically deactivates the ring towards electrophilic attack. This deactivation is a consequence of the inductive and resonance effects of the nitro groups, which pull electron density away from the imidazole core. Therefore, electrophilic addition reactions on the imidazole ring of this compound are generally not favored and require harsh reaction conditions, if they occur at all.

Conversely, the electron-deficient nature of the imidazole ring in 2-(4-nitrophenyl)-4-nitroimidazole makes it highly susceptible to nucleophilic attack. nih.gov This is a common feature of nitro-activated heterocyclic compounds. researchgate.net Nucleophiles can attack the carbon atoms of the imidazole ring, leading to addition or substitution products. Studies on related dinitroimidazoles, such as 1,4-dinitroimidazoles (1,4-DNIms), have shown that they are highly electrophilic and react readily with nucleophiles like thiols. nih.gov A notable reaction pathway is cine-substitution, where the nucleophile attacks a carbon atom adjacent to the one bearing a leaving group (in this case, a nitro group), leading to the substitution of that group. nih.govresearchgate.net For instance, the reaction of 1,4-DNIms with cysteine results in the displacement of a nitro group. nih.govresearchgate.net

The table below summarizes the expected reactivity of 2-(4-nitrophenyl)-4-nitroimidazole with electrophiles and nucleophiles based on studies of similar compounds.

| Reagent Type | Reactivity with 2-(4-nitrophenyl)-4-nitroimidazole | Probable Reaction Type | Reference |

| Electrophiles | Low / Unreactive | Electrophilic Substitution (unfavored) | General Principles |

| Nucleophiles | High | Nucleophilic Aromatic Substitution (SNAr), cine-substitution | nih.gov, researchgate.net, researchgate.net |

Hard nucleophiles, such as methoxide (B1231860) or cyanide, and soft nucleophiles, like amines and thiols, have been shown to react with nitro-activated imidazoles, displacing leaving groups such as halogens. researchgate.net In the case of 2-(4-nitrophenyl)-4-nitroimidazole, a nitro group could potentially act as the leaving group in a nucleophilic aromatic substitution (SNAr) reaction.

Annulation and Ring-Closure Reactions in Formation of Imidazole Derivatives

Annulation and ring-closure reactions are powerful synthetic strategies for constructing fused heterocyclic systems. researchgate.net While specific examples involving 2-(4-nitrophenyl)-4-nitroimidazole as a starting material are not extensively reported, its structure suggests potential for participation in such transformations to form imidazole derivatives with extended ring systems. The functional groups present—the imidazole N-H, the nitro groups, and the nitrophenyl moiety—can all potentially be involved in cyclization processes.

One plausible strategy involves intramolecular nucleophilic aromatic substitution (SNAr). If a suitable nucleophilic group is introduced onto the imidazole nitrogen (N-1), it could potentially displace one of the nitro groups on the imidazole ring or the nitro group on the phenyl ring to form a fused ring system. For example, intramolecular SNAr of a pendant alkoxide on a benzimidazole (B57391) ring has been shown to displace a nitro group on an adjacent phenyl ring to form a new heterocyclic ring. nih.gov A similar strategy could be envisioned for 2-(4-nitrophenyl)-4-nitroimidazole.

Transition metal-catalyzed cross-coupling reactions followed by cyclization are another common method for building fused imidazoles. nih.gov For instance, a palladium-catalyzed intramolecular C-H arylation could potentially be used to form a new bond between the imidazole ring and the phenyl ring, leading to a rigid, planar fused system. The synthesis of fused imidazo-pyridine and imidazo-azepine derivatives has been achieved through sequential van Leusen/intramolecular Heck reactions. nih.gov

The table below outlines potential annulation strategies applicable to 2-(4-nitrophenyl)-4-nitroimidazole for the synthesis of derivatives.

| Annulation Strategy | Potential Reaction on 2-(4-nitrophenyl)-4-nitroimidazole | Resulting Derivative Type | Reference |

| Intramolecular SNAr | Cyclization via a nucleophilic side chain on N-1 attacking a nitrated carbon. | Fused imidazole-heterocycle | nih.gov |

| Reductive Cyclization | Reduction of a nitro group to an amino group, followed by intramolecular condensation with a suitable functional group. | Fused imidazole with a dihydropyrazine (B8608421) or similar ring | General Principle |

| Transition-Metal Catalysis | Intramolecular C-H activation/arylation to form a new C-C bond between the imidazole and phenyl rings. | Fused polycyclic aromatic imidazole | nih.gov, mdpi.com |

| Cycloaddition Reactions | The imidazole ring acting as a dienophile or dipolarophile in reactions with suitable partners. | Complex polycyclic imidazoles | General Principle |

Furthermore, the reduction of one of the nitro groups to an amine could open up pathways for intramolecular condensation reactions. For example, if the 4-nitro group on the imidazole is selectively reduced, the resulting amino group could react with a functionalized substituent at the N-1 position to form a fused ring.

Electrochemical Behavior and Redox Characteristics of Nitrophenyl Nitroimidazoles

The electrochemical properties of nitrophenyl nitroimidazoles, including 2-(4-nitrophenyl)-4-nitroimidazole, are dominated by the reduction of the nitro groups. The presence of two nitro groups makes the molecule readily reducible, a key feature that underpins the biological activity of many nitroimidazole compounds. The reduction potential of nitroimidazoles is a critical factor in their mechanism of action, particularly as antimicrobial agents and radiosensitizers for hypoxic tumor cells.

The electrochemical reduction of nitroimidazoles typically proceeds in a stepwise manner. The first step is a one-electron reduction to form a nitro radical anion (R-NO₂•⁻). This process is often reversible. The stability of this radical anion is crucial for the biological activity of the compound. Under anaerobic conditions, this radical can undergo further reduction to form cytotoxic species such as nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives, which can damage cellular macromolecules like DNA.

Studies on various nitroimidazoles have shown that their redox potentials can vary significantly depending on the position of the nitro group and the nature of other substituents on the imidazole ring. For instance, 2-nitroimidazoles generally have a higher redox potential than 5-nitroimidazoles, making them easier to reduce. The presence of a second nitro group, as in 2-(4-nitrophenyl)-4-nitroimidazole, is expected to further increase the redox potential, facilitating its reduction.

The electrochemical reduction of a related compound, 2-nitroimidazole, has been studied in detail. In aqueous media, its voltammetric behavior is pH-dependent, showing one irreversible reduction peak at acidic pH and two reduction peaks at alkaline pH. rsc.org At certain pH values, it is possible to observe the formation of the stable nitro radical anion. rsc.org The reduction of 2-(2-nitrophenyl)-1H-benzimidazole also occurs at the nitro group, and its interaction with DNA can be monitored electrochemically. researchgate.net

The table below summarizes key electrochemical characteristics of nitroimidazoles relevant to 2-(4-nitrophenyl)-4-nitroimidazole.

| Electrochemical Process | Description | Significance | References |

| One-Electron Reduction | Reversible formation of a nitro radical anion (R-NO₂•⁻). | Key initial step in the bioactivation of nitroimidazoles. | researchgate.net |

| Multi-Electron Reduction | Further reduction to nitroso, hydroxylamine, and amine derivatives. | Formation of cytotoxic species responsible for biological activity. | researchgate.net |

| Redox Potential | The potential at which the compound is reduced. Influenced by substituents. | Determines the ease of reduction and correlates with biological efficacy. | researchgate.net |

| pH Dependence | The reduction mechanism and potentials are often dependent on the pH of the medium. | Affects the stability of intermediates and the overall reaction pathway. | rsc.org |

The redox cycling of the nitro radical anion in the presence of oxygen can generate reactive oxygen species (ROS) such as superoxide (B77818) radicals, contributing to oxidative stress. This is another facet of the mechanism of action for some nitroaromatic compounds.

Advanced Spectroscopic Characterization of 2 4 Nitrophenyl 4 Nitroimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-(4-nitrophenyl)-4-nitroimidazole, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of 2-(4-nitrophenyl)-4-nitroimidazole is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring and the p-substituted phenyl ring. The protons on the phenyl ring typically appear as a complex AA'BB' system due to the symmetrical substitution, presenting as two distinct doublets in the aromatic region. The chemical shifts for these protons are influenced by the electron-withdrawing nitro group. The imidazole ring protons will also have characteristic shifts. For instance, in the related compound 4-nitroimidazole (B12731), protons resonate at approximately 7.85 ppm and 8.30 ppm in DMSO-d₆. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the imidazole ring in nitroimidazoles show characteristic chemical shifts; for example, in 4-nitroimidazole, carbon signals have been observed at 119.4, 136.4, and 144.7 ppm. swinburne.edu.au The phenyl ring carbons will also exhibit distinct signals, with the carbon atom attached to the nitro group being significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(4-nitrophenyl)-4-nitroimidazole Predicted values are based on data from analogous compounds like 4-nitroimidazole and substituted nitrophenyl derivatives.

¹H NMR| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole C5-H | ~8.0 - 8.5 | Singlet |

| Phenyl H2', H6' | ~8.3 - 8.5 | Doublet |

¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Imidazole C2 | ~145 - 150 |

| Imidazole C4 | ~144 - 148 |

| Imidazole C5 | ~120 - 125 |

| Phenyl C1' | ~135 - 140 |

| Phenyl C2', C6' | ~128 - 132 |

| Phenyl C3', C5' | ~123 - 126 |

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and corroborating experimental NMR data. swinburne.edu.aunih.gov For nitroimidazole systems, DFT calculations can accurately predict ¹³C NMR chemical shifts, often within 2% of experimental values. swinburne.edu.au However, larger discrepancies can occur for nitrogen atoms, which may point to complex electronic effects like ring resonance structures and molecular dynamics that are not fully captured by the models. swinburne.edu.au

These computational methods allow for the investigation of various conformers and their relative energies in different environments, such as in the gas phase or in a solvent. nih.gov This is crucial as the conformational landscape can significantly influence spectroscopic properties. nih.gov By comparing the theoretically calculated shielding tensors with the experimentally observed chemical shifts, a more profound understanding of the electronic structure of the molecule can be achieved. nih.gov

Vibrational Spectroscopy: FTIR and Raman Analysis

The vibrational spectrum of 2-(4-nitrophenyl)-4-nitroimidazole is dominated by modes associated with the nitro groups and the aromatic rings. Key functional group vibrations include:

Nitro Group (NO₂) Vibrations : The asymmetric and symmetric stretching vibrations of the NO₂ groups are prominent features. For nitrophenyl compounds, these typically appear in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

Aromatic Ring Vibrations : C=C stretching vibrations within the phenyl and imidazole rings are expected in the 1400-1610 cm⁻¹ range. C-H stretching vibrations of the aromatic rings occur above 3000 cm⁻¹.

Imidazole Ring Vibrations : The C=N stretching of the imidazole ring contributes to the complex pattern in the fingerprint region.

Table 2: Characteristic Vibrational Frequencies for 2-(4-nitrophenyl)-4-nitroimidazole Frequencies are based on typical values for nitro-aromatic and nitroimidazole compounds.

| Vibrational Mode | Technique | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3150 |

| C=N Stretch (Imidazole) | FTIR/Raman | 1610 - 1650 |

| Aromatic C=C Stretch | FTIR/Raman | 1400 - 1610 |

| Asymmetric NO₂ Stretch | FTIR/Raman | 1500 - 1570 |

| Symmetric NO₂ Stretch | FTIR/Raman | 1300 - 1370 |

| C-N Stretch | FTIR/Raman | 1100 - 1250 |

Theoretical calculations are instrumental in assigning the complex vibrational spectra of molecules like 2-(4-nitrophenyl)-4-nitroimidazole. researchgate.net DFT methods, such as B3LYP, are commonly used to compute the harmonic vibrational frequencies. nih.govresearchgate.net The calculated harmonic frequencies are often systematically higher than the experimental values and are therefore scaled using empirical factors to improve agreement.

For a more accurate assignment, anharmonic computational models can be employed. nih.gov Anharmonic calculations, while more computationally intensive, can better reproduce the positions of fundamental bands as well as overtones and combination bands. nih.gov The analysis is further refined by calculating the Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates to each normal mode, enabling a definitive assignment of the observed spectral bands. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For the analysis of nitroimidazoles, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly sensitive and specific method. nih.govusda.gov

The compound is typically ionized using a soft ionization technique like Electrospray Ionization (ESI), which usually produces a protonated molecular ion [M+H]⁺. usda.gov This ion is then isolated in the first stage of the mass spectrometer and subjected to Collision-Induced Dissociation (CID). This process fragments the ion into smaller, characteristic daughter ions. usda.gov

By operating in Multiple Reaction Monitoring (MRM) mode, the instrument is set to specifically detect the transition from the parent ion to one or more of its specific daughter ions. This provides a high degree of selectivity and sensitivity, allowing for the confirmation and quantification of the analyte even in complex matrices. usda.gov The fragmentation pattern itself provides valuable structural information, helping to confirm the identity of the compound by matching it against known fragmentation pathways of related nitroimidazole structures.

Photoionization Mass Spectrometry (PIMS) for Fragmentation Studies

Photoionization Mass Spectrometry (PIMS) is a powerful analytical technique used to study the fragmentation pathways of molecules upon interaction with high-energy photons. In the context of 2-(4-nitrophenyl)-4-nitroimidazole, PIMS reveals the molecule's stability and the characteristic cleavage points under energetic conditions. The study of related nitroimidazole isomers using synchrotron radiation has shown that molecular fragmentation is highly dependent on the photon energy applied, particularly around the C, N, and O K-edges. nih.govfrontiersin.org

Upon photoionization, the 2-(4-nitrophenyl)-4-nitroimidazole molecule is expected to undergo a series of fragmentation reactions. The most common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or a nitro radical (NO). nih.govresearchgate.net The fragmentation of 2-nitroimidazole (B3424786) (2NIM), a structural component of the target molecule, has been investigated in detail. Following core excitation, 2NIM exhibits complex fragmentation patterns, including the loss of NO₂ and subsequent rearrangements of the imidazole ring. nih.govfrontiersin.org A general trend observed is that as photon energy increases, the formation of smaller fragment ions becomes more prevalent. nih.gov

Key fragmentation channels anticipated for 2-(4-nitrophenyl)-4-nitroimidazole, based on studies of 2-nitroimidazole and other nitroaromatic compounds, are summarized in the table below. nih.govfrontiersin.orgnih.gov

| Precursor Ion | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

| [M]⁺ | [M-NO₂]⁺ | NO₂ | Loss of a nitro group from either the imidazole or phenyl ring. |

| [M]⁺ | [M-NO]⁺ | NO | Loss of a nitro radical, common in nitroaromatics. nih.govresearchgate.net |

| [M]⁺ | [M-HNO₂]⁺ | HNO₂ | Neutral loss of nitrous acid, observed in nitroalkanes. nih.gov |

| [M-NO₂]⁺ | Further Ring Fragmentation | CO, HCN | Stepwise fragmentation of the imidazole ring following initial NO₂ loss. nih.govfrontiersin.org |

| [M]⁺ | C₆H₄NO₂⁺ | C₃H₂N₃O₂ | Cleavage of the bond between the phenyl and imidazole rings. |

| [M]⁺ | C₃H₂N₃O₂⁺ | C₆H₄NO₂ | Cleavage of the bond between the phenyl and imidazole rings. |

High-Energy Collision-Induced Dissociation (CID)

High-Energy Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment ions by colliding them with neutral gas molecules, such as helium or argon. numberanalytics.comwikipedia.org This method provides valuable information for the structural elucidation of molecules. numberanalytics.com For nitroaromatic compounds like 2-(4-nitrophenyl)-4-nitroimidazole, CID experiments typically reveal fragmentation patterns that are dependent on the position and nature of substituents on the aromatic rings. nih.govresearchgate.net

In negative ionization mode, the molecule would likely be deprotonated, and subsequent fragmentation would be induced in a collision cell. nih.gov The fragmentation of nitroaromatic compounds often deviates from the even-electron rule, with common radical losses of NO and NO₂. researchgate.net The presence of two nitro groups in 2-(4-nitrophenyl)-4-nitroimidazole suggests that sequential or competitive loss of these groups will be a dominant feature in the CID spectrum.

Expected fragmentation reactions under high-energy CID include:

Loss of NO₂ and NO: The expulsion of NO₂ and NO radicals is a characteristic fragmentation pathway for nitroaromatic compounds, leading to the formation of distonic radical anions. nih.gov

Decarbonylation: Following the loss of a nitro group, the aromatic ring may undergo decarbonylation. nih.gov

Charge-Remote Fragmentation: High-energy CID can induce fragmentation at locations remote from the charge site, potentially leading to cleavage within the phenyl or imidazole ring structures. wikipedia.org

Ortho Effects: The relative positions of the nitro groups and the phenyl-imidazole linkage can influence fragmentation, although this specific molecule lacks ortho substituents that typically cause pronounced effects. nih.govresearchgate.net

The table below outlines the primary fragmentation mechanisms expected for 2-(4-nitrophenyl)-4-nitroimidazole during high-energy CID.

| Ion Type | Fragmentation Mechanism | Common Neutral Losses | Resulting Ions |

| Molecular Anion [M-H]⁻ | Heterolytic Cleavage | NO₂, HNO₂ | [M-H-NO₂]⁻, [M-H-HNO₂]⁻ |

| Molecular Anion [M-H]⁻ | Radical Loss | NO | [M-H-NO]⁻ |

| Fragment Ions | Ring Cleavage | CO, HCN | Smaller anionic fragments |

Laser-Induced Breakdown Spectroscopy (LIBS) for Atomic and Molecular Emissions

Laser-Induced Breakdown Spectroscopy (LIBS) is an atomic emission spectroscopy technique that utilizes a high-energy laser pulse to create a plasma on the sample surface. nih.govmdpi.com Analysis of the emitted light from the plasma provides qualitative and quantitative elemental information. doe.gov LIBS is particularly useful for the analysis of energetic materials, including nitro-compounds. optica.orgresearchgate.netnih.govresearchgate.net

For an organic energetic material like 2-(4-nitrophenyl)-4-nitroimidazole, the LIBS spectrum would be characterized by strong atomic emission lines from its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). researchgate.net In addition to atomic lines, molecular emission bands from species like CN (cyanogen radical) and C₂ are typically observed, especially when using femtosecond laser pulses. acrhem.org

The surrounding atmosphere significantly influences the LIBS spectrum. researchgate.net In air, the presence of atmospheric nitrogen and oxygen must be accounted for. However, nitrogen- and oxygen-rich materials like 2-(4-nitrophenyl)-4-nitroimidazole produce a plasma with a distinct O:N peak ratio compared to the ratio observed from a plasma generated in air alone, which can aid in its detection and identification. optica.orgnih.govresearchgate.net The intensity ratios of atomic and molecular emissions can be correlated with the stoichiometry of the compound. researchgate.net For instance, the O/N intensity ratio can be used to differentiate between various nitro-compounds. nih.gov

The table below lists the expected prominent emission lines and bands in the LIBS spectrum of 2-(4-nitrophenyl)-4-nitroimidazole. nih.govresearchgate.netacrhem.orgresearchgate.net

| Species | Emission Wavelengths/Bands (nm) | Notes |

| Carbon (C) | 247.86 | Atomic Emission |

| Hydrogen (H) | 656.3 | Atomic Emission (H-alpha) |

| Nitrogen (N) | 742.36, 744.23, 746.83 | Atomic Emission |

| Oxygen (O) | 777.4 | Atomic Emission (triplet) |

| Cyanogen (CN) | 388.3 (Violet Band) | Molecular Emission, prominent in air |

| Dicarbon (C₂) | 516.5 (Swan Band) | Molecular Emission, stronger in inert atmosphere (e.g., Argon) |

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties of materials.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis allows for the precise determination of the molecular structure of 2-(4-nitrophenyl)-4-nitroimidazole. While a specific crystal structure for this exact compound is not publicly available in the search results, analysis of closely related structures, such as 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, provides significant insight into the expected structural parameters. researchgate.net

In the crystal structure of this related compound, the imidazole and nitrophenyl rings are not coplanar, exhibiting a significant dihedral angle between them (57.89 (7)°). researchgate.net Similarly, the nitro groups are typically twisted out of the plane of their attached rings. researchgate.net The synthesis and structural confirmation of various nitroimidazole and benzimidazole (B57391) derivatives are commonly achieved using single-crystal X-ray diffraction. nih.govresearchgate.netnih.govmdpi.com

The expected key structural features for 2-(4-nitrophenyl)-4-nitroimidazole would include:

Non-planar Conformation: A significant dihedral angle between the planes of the 4-nitrophenyl group and the 4-nitroimidazole ring.

Twisted Nitro Groups: The nitro groups on both the phenyl and imidazole rings are likely to be twisted relative to the ring planes to minimize steric hindrance.

Characteristic Bond Lengths: C-N and N-O bond lengths within the nitro groups, and C-N and C=C bonds within the imidazole ring, will conform to established values for such functional groups.

The table below presents typical crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment, based on a related compound. researchgate.net

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Dihedral Angle (Phenyl-Imidazole) | Expected to be > 45° |

| Nitro Group Twist Angle (vs. Ring) | Expected to be 5-15° |

| Intermolecular Interactions | Hydrogen bonds (C-H···O), π-π stacking |

Crystal Engineering and Supramolecular Interactions in Imidazole Derivatives

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state materials with desired properties. In nitroimidazole derivatives, the crystal packing is governed by a variety of non-covalent, supramolecular interactions. wur.nl These interactions include hydrogen bonds, π-π stacking, and electrostatic interactions involving the electron-deficient nitro groups. researchgate.netmdpi.comnih.gov

The structure of crystalline 2-(4-nitrophenyl)-4-nitroimidazole is expected to be heavily influenced by:

Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are highly probable, where hydrogen atoms from the aromatic rings act as donors and the oxygen atoms of the nitro groups or the nitrogen atoms of the imidazole ring act as acceptors. These interactions often lead to the formation of dimers or extended networks. researchgate.net

Nitro-Nitro Interactions: The polar nitro groups can participate in dipole-dipole interactions, further influencing the molecular packing.

The interplay of these forces dictates the final crystal structure. Understanding these supramolecular interactions is key to controlling the solid-state properties of the material. rsc.org

| Interaction Type | Description | Potential Impact on Crystal Structure |

| Hydrogen Bonding (C-H···O/N) | Interaction between an acidic C-H bond and a lone pair on an oxygen or nitrogen atom. | Formation of dimers, chains, or sheets. researchgate.net |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Contributes to layered or stacked structures. |

| Dipole-Dipole Interactions | Electrostatic interactions between the polar C-NO₂ bonds. | Influences the relative orientation of molecules in the crystal. |

Electronic and Core-Level Spectroscopy

Electronic and core-level spectroscopies probe the electronic structure of molecules by examining the transitions of electrons between different energy levels. These techniques are sensitive to the chemical environment of atoms within a molecule.

Computational and experimental studies on 2-nitroimidazole (2NIM) and its derivatives provide a strong basis for understanding the electronic properties of 2-(4-nitrophenyl)-4-nitroimidazole. nih.govresearchgate.netnih.gov The electronic structure is largely determined by the 2-nitroimidazole moiety. researchgate.netnih.gov The presence of the electron-withdrawing NO₂ group significantly affects the electronic stability and energy levels of the imidazole ring. nih.govfrontiersin.org

UV-Vis Spectroscopy: Time-dependent DFT computations on related molecules predict electronic transitions in the UV-Vis region. The lowest energy singlet excited states for 2-nitroimidazole derivatives typically involve a promotion of electronic density from the imidazole ring to the nitro group, characteristic of a π → π* transition. researchgate.net The addition of the 4-nitrophenyl group is expected to introduce further transitions and potentially shift the absorption maxima.

X-ray Photoelectron Spectroscopy (XPS): XPS, a core-level spectroscopy, can distinguish between atoms in different chemical environments. For 2-(4-nitrophenyl)-4-nitroimidazole, distinct binding energies would be observed for the different nitrogen and carbon atoms. nih.gov

N 1s Spectrum: The N 1s spectrum would be complex, showing separate signals for the two imidazole ring nitrogens and the two nitrogens in the nitro groups. The electronegativity of the NO₂ group causes a chemical shift in the core levels of the imidazole ring atoms compared to unsubstituted imidazole. nih.govfrontiersin.org

C 1s Spectrum: Similarly, the carbon atoms in the imidazole ring, the phenyl ring, and the carbon attached to the nitro group would exhibit different C 1s binding energies.

Near-Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS spectroscopy probes transitions from core levels to unoccupied molecular orbitals. nih.gov The N K-edge NEXAFS spectrum of 2-nitroimidazole shows distinct resonances corresponding to transitions into π* orbitals. nih.govnih.gov For 2-(4-nitrophenyl)-4-nitroimidazole, similar transitions are expected, with features that could be assigned to excitations localized on the imidazole and nitrophenyl moieties.

The table below summarizes the key spectroscopic features expected for the compound.

| Spectroscopy Type | Information Probed | Expected Observations |

| UV-Vis | Valence electron transitions (e.g., n→π, π→π) | Absorption bands in the UV region, influenced by both nitroimidazole and nitrophenyl chromophores. researchgate.net |

| XPS (N 1s) | Core-electron binding energies of Nitrogen | Multiple peaks corresponding to N atoms in the imidazole ring and the two distinct NO₂ groups. nih.govfrontiersin.org |

| XPS (C 1s) | Core-electron binding energies of Carbon | Distinct peaks for carbons in the imidazole and phenyl rings. nih.gov |

| NEXAFS (N K-edge) | Transitions from N 1s to unoccupied orbitals | Resonances corresponding to N 1s → π* transitions for the different nitrogen environments. nih.govnih.gov |

UV-Visible Absorption Spectroscopy and Electronic Transitions

No specific data found in the searched literature for 2-(4-nitrophenyl)-4-nitroimidazole.

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge Photoabsorption Spectroscopy (NEXAFS)

No specific data found in the searched literature for 2-(4-nitrophenyl)-4-nitroimidazole.

Resonant Auger Electron Spectroscopy (RAES)

No specific data found in the searched literature for 2-(4-nitrophenyl)-4-nitroimidazole.

Computational Analysis of 2-(4-nitrophenyl)-4-nitroimidazole Reveals Limited Research Data

Despite the utility of computational chemistry in characterizing novel compounds, a thorough review of scientific literature and databases indicates a significant lack of specific theoretical and computational studies on the chemical compound Imidazole, 2-(4-nitrophenyl)-4-nitro-. While extensive research employing Density Functional Theory (DFT) and other quantum chemical methods exists for related nitroimidazole derivatives, this particular molecule has not been the subject of detailed published investigation.

Computational chemistry provides powerful tools to predict the properties of molecules, offering insights that complement experimental data. Methodologies such as DFT are routinely used to explore the fundamental aspects of chemical structures and reactivity. However, for "Imidazole, 2-(4-nitrophenyl)-4-nitro-," specific findings related to its optimized geometry, electronic characteristics, and potential reactivity sites are not available in the reviewed literature.

Studies on analogous compounds, such as various 2-nitroimidazole and 4-nitroimidazole derivatives, have been performed, demonstrating the capabilities of these theoretical methods. researchgate.netnih.govnih.govresearchgate.net For instance, research on 2-nitroimidazole-based radiopharmaceuticals has utilized DFT to analyze conformational landscapes, and Time-Dependent DFT (TD-DFT) to investigate excited states. researchgate.netnih.govnih.gov Similarly, computational analyses of 4-nitroimidazole and other related structures have provided insights into their electronic properties through HOMO-LUMO analysis and reactivity via Molecular Electrostatic Potential (MEP) maps. researchgate.net

However, the direct application of these computational methodologies to "Imidazole, 2-(4-nitrophenyl)-4-nitro-" is absent from the current body of scientific work. Consequently, data tables and detailed research findings for the following specific areas of study could not be generated:

Computational Chemistry and Theoretical Investigations of 2 4 Nitrophenyl 4 Nitroimidazole

Advanced Quantum Chemical Calculations:No studies employing more advanced quantum chemical methods to refine the understanding of this molecule's properties were identified.

High-Level Composite Methods (e.g., G4, G4MP2, CBS-4M) for Thermochemistry

High-level composite methods are essential for obtaining highly accurate thermochemical data, aiming for what is often termed "chemical accuracy" (typically within ±1 kcal/mol of experimental values). nih.gov These methods, such as the Gaussian-n (G4, G4MP2) and Complete Basis Set (CBS) families, achieve high accuracy by combining results from several lower-level calculations to approximate a very high level of theory with a large basis set. nih.gov The process generally involves geometry optimization at a reliable level (like B3LYP or MP2), followed by a series of single-point energy calculations with progressively larger basis sets and higher levels of electron correlation (e.g., QCISD(T) or CCSD(T)). nih.gov These energies are then extrapolated to the complete basis set limit and augmented with corrections for zero-point vibrational energy (ZPVE), core-valence effects, and other smaller contributions.

For a molecule like 2-(4-nitrophenyl)-4-nitroimidazole, these methods would be employed to calculate key thermodynamic properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and atomization energy. While specific studies employing G4 or CBS methods directly on 2-(4-nitrophenyl)-4-nitroimidazole are not prominent in the literature, calculations on related 2-nitroimidazole (B3424786) derivatives have been performed using Density Functional Theory (DFT) to determine Gibbs free energies for assessing conformational stability. nih.govresearchgate.net The application of more rigorous methods like G4MP2 would provide a benchmark for these DFT results and yield more reliable thermochemical data crucial for predicting its stability and reaction equilibria.

Table 1: Illustrative Thermochemical Data for 2-(4-nitrophenyl)-4-nitroimidazole from a Hypothetical G4MP2 Calculation

| Thermodynamic Property | Calculated Value (Hartree) | Calculated Value (kcal/mol) |

| Zero-Point Vibrational Energy (ZPVE) | 0.098724 | 61.95 |

| Total Energy (E₀) | -975.432189 | - |

| Enthalpy (H₂₉₈) | -975.415567 | - |

| Gibbs Free Energy (G₂₉₈) | -975.478901 | - |

| Enthalpy of Formation (ΔHf°) | - | +85.7 |

| Gibbs Free Energy of Formation (ΔGf°) | - | +123.4 |

Note: The values in this table are hypothetical and serve to illustrate the typical output from a high-level composite method calculation.

Multi-Configurational Self-Consistent Field (MCSCF) for Excited State Potential Energy Surfaces

The photophysics and photochemistry of nitroaromatic compounds are governed by their electronically excited states. acs.orgrsc.org Due to the presence of both phenyl and nitroimidazole moieties, 2-(4-nitrophenyl)-4-nitroimidazole is expected to have a dense manifold of low-lying singlet and triplet excited states, including n→π* and π→π* transitions. The near-degeneracy of orbitals and the multi-configurational nature of these excited states often make single-reference methods like Time-Dependent DFT (TD-DFT) unreliable.

Multi-Configurational Self-Consistent Field (MCSCF) methods, particularly the Complete Active Space Self-Consistent Field (CASSCF) approach, are the methods of choice for these systems. acs.orgnih.gov In a CASSCF calculation, the wavefunction is constructed from a linear combination of configurations generated by distributing a specific number of "active" electrons among a set of "active" orbitals. nih.gov This approach provides a balanced description of the ground and excited states, which is crucial for accurately mapping their Potential Energy Surfaces (PES). For nitroaromatics like nitrobenzene, CASSCF combined with a second-order perturbation theory correction (CASPT2) has been used to characterize the decay paths from bright (ππ) and dark (nπ) singlet excited states. acs.org

For 2-(4-nitrophenyl)-4-nitroimidazole, CASSCF calculations would be essential to:

Identify the character of the lowest singlet and triplet excited states (e.g., localized on the nitrophenyl ring, the nitroimidazole ring, or charge-transfer states between them).

Locate minima, transition states, and conical intersections on the excited-state PESs, which govern the photophysical decay pathways (e.g., fluorescence, intersystem crossing) and photochemical reactions (e.g., NO₂ dissociation). rsc.org

Understand the role of torsional motion between the phenyl and imidazole (B134444) rings on the excited-state energies and characters.

The selection of the active space is critical and would typically include the π and π* orbitals of both aromatic rings and the n and π* orbitals of the two nitro groups. acs.org Such studies are computationally demanding but indispensable for a correct description of the molecule's photochemistry. nih.govuniv-cotedazur.fr

Elucidation of Reaction Mechanisms and Energy Barriers through Potential Energy Surface Scans

Potential Energy Surface (PES) scans are a fundamental computational tool for exploring reaction pathways, identifying transition states, and calculating activation energies. nih.govnumberanalytics.com By systematically changing a specific geometric coordinate (e.g., a bond length, angle, or dihedral angle) and optimizing the remaining geometry at each step, a one-dimensional slice of the full PES can be generated. nih.gov This process reveals the minimum energy path connecting reactants, transition states, and products.

For 2-(4-nitrophenyl)-4-nitroimidazole, PES scans are valuable for investigating several key processes:

Conformational Analysis : The rotational barrier around the C-C bond connecting the phenyl and imidazole rings determines the molecule's conformational flexibility. PES scans of this dihedral angle can identify the most stable conformers and the energy barriers between them, which is crucial as conformational changes can significantly impact electronic properties. nih.govresearchgate.net

Reaction Mechanisms : The nitro groups in this molecule are susceptible to reduction, a key process in the biological activity of many nitroimidazoles. nih.gov PES scans can be used to model the initial steps of reduction or other chemical transformations, helping to elucidate the reaction mechanism and identify the associated energy barriers. nih.gov

Dissociation Pathways : Under energetic conditions, the molecule may undergo decomposition. PES scans along the C-NO₂ bonds could reveal the energy cost of dissociation and provide insight into the molecule's thermal stability.

Computational chemistry plays a vital role in constructing these surfaces, typically using methods like DFT for its balance of accuracy and computational cost. numberanalytics.com The insights gained from PES scans are fundamental to predicting reactivity and designing related molecules with tailored properties. numberanalytics.com

Intrinsic Bond Strength Index (IBSI) and Independent Gradient Model (IGM) Analysis

Understanding the strength and nature of chemical bonds is crucial for rationalizing molecular stability and reactivity. The Intrinsic Bond Strength Index (IBSI) and Independent Gradient Model (IGM) are modern quantum chemical tools for analyzing both covalent and non-covalent interactions.

The Independent Gradient Model (IGM) provides a visual representation of interactions. It is based on the principle that the gradient of the total electron density is lower than the sum of the gradients of the constituent atomic densities in regions of chemical interaction. The difference, δg, is a descriptor that can be plotted as an isosurface, revealing regions of both covalent and non-covalent interactions.

The Intrinsic Bond Strength Index (IBSI) builds upon the IGM framework to provide a quantitative, dimensionless measure of the strength of any given chemical bond. It is derived by integrating the δg descriptor over the interaction region. This allows for a direct comparison of bond strengths within a molecule or across different molecules.

For 2-(4-nitrophenyl)-4-nitroimidazole, these analyses would provide:

IGM Visualization : A 3D plot highlighting all intramolecular interactions. This would visually distinguish the strong covalent bonds (e.g., C-C, C-N, N-O) from weaker non-covalent contacts, such as potential intramolecular hydrogen bonds or steric clashes between the two rings or with the nitro groups.

IBSI Quantification : A quantitative ranking of all covalent bond strengths. This could reveal, for instance, how the electron-withdrawing nitro groups affect the strengths of the bonds within the imidazole and phenyl rings, or the strength of the C-C bond linking them.

Table 2: Hypothetical Intrinsic Bond Strength Index (IBSI) Values for Selected Bonds in 2-(4-nitrophenyl)-4-nitroimidazole

| Bond | Bond Type | Hypothetical IBSI Value |

| C(imidazole)-C(phenyl) | Single | 1.05 |

| C(imidazole)-N(nitro) | Single | 0.98 |

| N=O (nitro group) | Double | 1.85 |

| C=N (imidazole ring) | Aromatic | 1.45 |

| C=C (phenyl ring) | Aromatic | 1.52 |

Note: The values in this table are illustrative and represent the type of quantitative data provided by IBSI analysis.

Theoretical Studies on Molecular Interactions

The assembly of molecules in the solid state and their interactions in biological systems are governed by a complex network of non-covalent interactions. Theoretical methods are indispensable for characterizing these forces.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a powerful computational technique for visualizing weak interactions in 3D space. scielo.org.mx It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). Regions of non-covalent interaction are characterized by low density and a low reduced density gradient.

An NCI plot consists of isosurfaces of the reduced density gradient, which are colored according to the value of the second eigenvalue (λ₂) of the electron density Hessian. The sign of λ₂ distinguishes between different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) are represented by blue surfaces (sign(λ₂)ρ < 0).

Weak, attractive interactions (e.g., van der Waals forces) are shown as green surfaces (sign(λ₂)ρ ≈ 0).

Strong, repulsive interactions (e.g., steric clashes) appear as red surfaces (sign(λ₂)ρ > 0).

For 2-(4-nitrophenyl)-4-nitroimidazole, NCI analysis of a dimer or a crystal unit cell would reveal the specific interactions responsible for its solid-state packing. Based on its structure, one would expect to see blue isosurfaces corresponding to hydrogen bonds between C-H donors and the oxygen atoms of the nitro groups, and potentially green surfaces indicating π-π stacking between the aromatic rings.

Hydrogen Bonding and Weak Interaction Characterization

The structure of 2-(4-nitrophenyl)-4-nitroimidazole features multiple hydrogen bond donors (C-H groups on the aromatic rings) and potent acceptors (the nitrogen atoms of the imidazole ring and, most significantly, the oxygen atoms of the two nitro groups). Therefore, its crystal packing and interactions with other molecules are expected to be dominated by hydrogen bonds.

Studies on related nitroimidazole and nitrophenyl derivatives confirm the prevalence of such interactions. sphinxsai.comresearchgate.net In similar crystal structures, molecules are often linked by networks of weak C-H···O and sometimes C-H···N hydrogen bonds. st-andrews.ac.uk For example, in phenol-substituted benzimidazoles, O-H···N hydrogen bonds are observed to form chains. nih.gov The nitro groups are particularly effective hydrogen bond acceptors.

A theoretical characterization of these interactions in 2-(4-nitrophenyl)-4-nitroimidazole would involve:

Optimizing the geometry of a dimer or molecular cluster.

Identifying hydrogen bonds based on geometric criteria (e.g., H···A distance, D-H···A angle).

Calculating the interaction energy, often with corrections for basis set superposition error (BSSE), to quantify the strength of each bond.

Topological analysis of the electron density, using methods like Quantum Theory of Atoms in Molecules (QTAIM), to find bond critical points (BCPs) between the interacting atoms, which provides definitive evidence of an interaction. researchgate.net

Table 3: Typical Geometric Parameters for Hydrogen Bonds Expected in Crystalline 2-(4-nitrophenyl)-4-nitroimidazole

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) | Interaction Type |

| C(phenyl) | H | O(nitro) | 140-160 | 2.2-2.5 | Weak Hydrogen Bond |

| C(imidazole) | H | O(nitro) | 130-150 | 2.3-2.6 | Weak Hydrogen Bond |

| C(imidazole) | H | N(imidazole) | 120-140 | 2.4-2.7 | Weak Hydrogen Bond |

Note: The values in this table are based on typical ranges found in the literature for similar classes of compounds.

Applications of Nitrophenyl Substituted Imidazoles in Materials Science and Catalysis

High-Energy Materials Research

The incorporation of multiple nitro groups into organic molecules is a well-established strategy for creating energetic materials. Nitroimidazole derivatives are a promising class of high-energy density materials (HEDMs) due to their high nitrogen content, structural stability, and favorable energetic performance. nih.gov

The energetic potential of a compound is determined by several factors, including its density, heat of formation, and the volume of gaseous products released upon decomposition. The velocity at which the shock wave front travels through a detonated explosive is known as the detonation velocity (VoD), a key and directly measurable indicator of performance. wikipedia.orgwikipedia.org High explosives typically have detonation velocities ranging from 4,000 m/s to over 10,000 m/s. wikipedia.org

Nitroimidazole derivatives are of significant interest because the imidazole (B134444) ring provides a stable aromatic framework, and compounds with C-NO₂ bonds are generally more thermally stable and less sensitive to impact and shock than those with N-NO₂ or O-NO₂ moieties. researchgate.net The presence of multiple nitro groups, as in 2-(4-nitrophenyl)-4-nitroimidazole, contributes to a high density and a positive heat of formation, which are critical for high detonation performance. For instance, 1-methyl-2,4,5-trinitroimidazole (B8335940) (MTNI), a related compound, possesses a high crystal density of 1.768 g/cm³. researchgate.net Research into various polynitro aryl-azoles has identified compounds with calculated detonation properties superior to well-known explosives like RDX and HMX. researchgate.net The combination of thermal stability and high energetic output makes multi-nitroimidazoles potential candidates for both military and civilian applications. researchgate.net

| Compound Name | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) | Reference |

|---|---|---|---|---|

| 1,3,5-Trinitrobenzene | TNB | 7,450 | 1.60 | wikipedia.org |

| Trinitrotoluene | TNT | 6,900 | 1.60 | wikipedia.org |

| Tetryl | - | 7,570 | 1.71 | wikipedia.org |

| 1-Methyl-2,4,5-trinitroimidazole | MTNI | - | 1.768 | researchgate.net |

| 1,1-diamino-2,2-dinitroethene | FOX-7 | 8,335 | 1.76 | wikipedia.org |

Coordination Chemistry and Ligand Design

The imidazole nucleus and its derivatives are versatile ligands in coordination chemistry. The imine nitrogen atom (N-3) possesses a lone pair of electrons that readily coordinates to transition metal ions. jocpr.com The introduction of substituents, such as nitrophenyl groups, modifies the electronic properties and steric profile of the ligand, influencing the structure and stability of the resulting metal complexes.